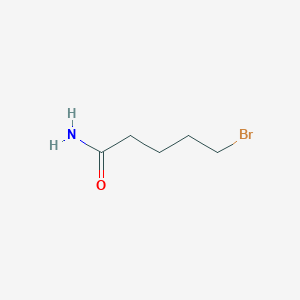
5-Bromopentanamide
Overview
Description
5-Bromopentanamide is a useful reagent in the preparation of carboxyl-terminus modified prostaglandin analogs with potential multiple medical applications . It has a molecular weight of 180 and a molecular formula of C5H10BrNO .
Molecular Structure Analysis
The molecular structure of 5-Bromopentanamide can be represented by the canonical SMILES notation: C(CCBr)CC(=O)N . This indicates that the molecule consists of a bromine atom attached to a pentane chain, with an amide group at one end .
Physical And Chemical Properties Analysis
5-Bromopentanamide has a molecular weight of 180.043 and a molecular formula of C5H10BrNO . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources .
Scientific Research Applications
Beyond the Rule of 5: Drug Design Challenges
5-Bromopentanamide may be relevant in the context of drug discovery beyond the traditional "Rule of 5". This rule, which guides oral drug design, is being re-evaluated as researchers explore targets beyond its scope, particularly in oncology and virology. Understanding the principles that contribute to the oral bioavailability of successful beyond Rule of 5 (bRo5) compounds is crucial for future drug design and development (DeGoey et al., 2017).
Tautomerism in Related Compounds
Research on compounds similar to 5-Bromopentanamide, like N,N-Dialkyl-4-bromobutanamides, shows they exist in tautomeric equilibrium with other chemical structures. This characteristic can be critical in understanding their chemical behavior and potential applications in various scientific fields (Lozanova et al., 2010).
Target Binding in Drug Discovery
In the realm of drug discovery, especially for difficult targets, the balance between rigidity and flexibility in compounds is essential. This understanding aids in the design of drugs that can modulate novel and challenging target classes. The insights gained from these studies can directly impact how compounds like 5-Bromopentanamide are approached in pharmaceutical research (Doak et al., 2016).
Insights from DNA Methylation Studies
Bromodeoxyuridine (BrdU), a compound structurally related to 5-Bromopentanamide, has been used in studying DNA methylation in neural stem cells (NSC). Such research highlights the role of similar compounds in understanding cellular differentiation and DNA demethylation, offering potential pathways for further scientific exploration (Schneider & d'Adda di Fagagna, 2012).
Mechanism of Action
properties
IUPAC Name |
5-bromopentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO/c6-4-2-1-3-5(7)8/h1-4H2,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQQSCLHEDSFOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 1-azabicyclo[2.2.1]heptan-3-ylcarbamate](/img/structure/B3270309.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide](/img/structure/B3270324.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-chlorothiazole-2-carboxamide](/img/structure/B3270331.png)
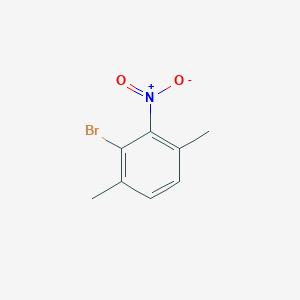
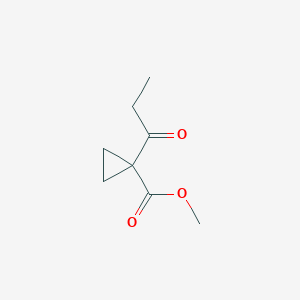
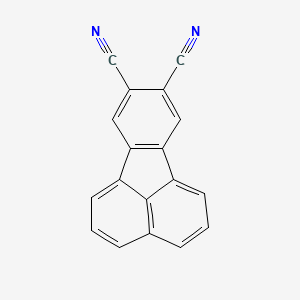
![3-methoxy-N-[(2-methoxyphenyl)methyl]propan-1-amine](/img/structure/B3270367.png)
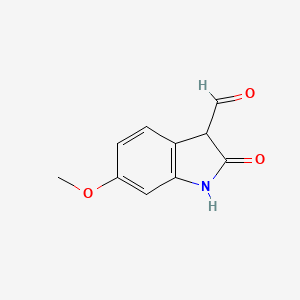

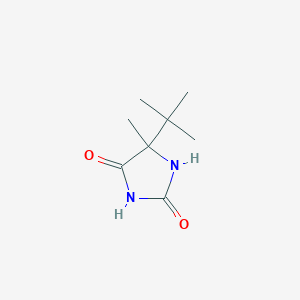
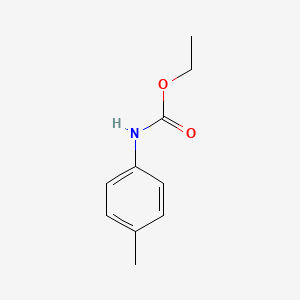
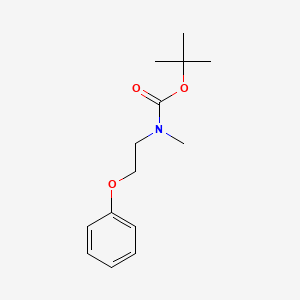
![2,3,3-Trimethylbenzo[f]indole](/img/structure/B3270407.png)
![2-[(Ethoxycarbonyl)(methyl)amino]acetic acid](/img/structure/B3270408.png)